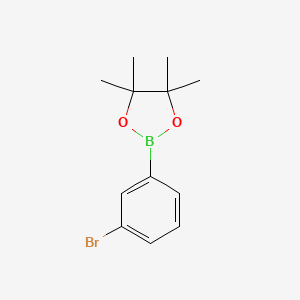
2-Amino-5-methylbenzamide
Übersicht
Beschreibung
2-Amino-5-methylbenzamide is a derivative of 2-aminobenzamide, a compound that has been studied for its various biological activities and chemical properties. The core structure of 2-aminobenzamide has been the subject of research due to its potential role in biological processes such as ADP-ribosylation and its ability to form hydrogen bonds, which is significant in the context of molecular interactions and drug design .
Synthesis Analysis
The synthesis of related compounds such as 2-Amino-5-chloro-N,3-dimethylbenzamide has been reported, with a focus on optimizing process conditions to achieve high yields and purity. For instance, a synthesis starting from 7-methylisatin achieved an overall yield of 62% with a purity of 99.6% through a series of chlorination, oxidation, and ammonolysis steps . This suggests that similar methodologies could potentially be applied to the synthesis of 2-Amino-5-methylbenzamide.
Molecular Structure Analysis
Spectroscopic techniques such as 1H-NMR, UV-Vis, FT-IR, and FT-Raman, along with X-ray crystallography and DFT calculations, have been used to characterize the structures of N-unsubstituted 2-aminobenzamides. These studies have revealed the presence of strong intramolecular hydrogen bonds and the ability of the amide unit to act as both a hydrogen bond donor and acceptor, which is crucial for the formation of strong intermolecular hydrogen bonding .
Chemical Reactions Analysis
2-Aminobenzamide derivatives have been used as synthons for the design and synthesis of various nitrogen-containing heterocyclic compounds. For example, halogenated aniline derivatives like 2-Amino-5-bromo-3-iodobenzamide have been used in palladium-catalyzed cross-coupling reactions to create complex molecules such as indoles and their annulated derivatives . This indicates that 2-Amino-5-methylbenzamide could also serve as a versatile intermediate in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminobenzamide derivatives are influenced by their ability to participate in hydrogen bonding and their reactivity in chemical reactions. For instance, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, a structurally related compound, has been studied, revealing insights into the electron-affinic sites and the stability of reduction products . Additionally, the impact of 2-aminobenzamide on cellular processes such as DNA methylation and differentiation in murine Friend erythroleukemia cells has been investigated, demonstrating its biological relevance .
Wissenschaftliche Forschungsanwendungen
Thermal Stability Studies
Research has been conducted on the thermal stability of derivatives of 2-Amino-5-methylbenzamide, such as 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA). Using dynamic DSC curves, researchers determined the apparent thermodynamic data, such as activation energy and initial decomposition temperature, to predict thermal stability parameters like TMRad and SADT (Cong & Cheng, 2021).
Antitumor Activity
A novel series of 3-amidebenzamide derivatives, synthesized from 5-amino-2-methylbenzoic acid, have been studied for their antitumor activity. These compounds showed promising results against various cancer cell lines, including chronic myelogenous leukemia, indicating potential applications in cancer treatment (Li, 2014).
Pharmaceutical Applications
Compounds such as (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), derived from 2-Amino-5-methylbenzamide, have been identified as kinesin spindle protein (KSP) inhibitors. They show significant potential as anticancer agents due to their ability to arrest cells in mitosis, leading to cellular death (Theoclitou et al., 2011).
Antimicrobial Activity
A series of 2-aminobenzamide derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds showed promising activity against various bacterial and fungal strains, suggesting their potential use as antimicrobial agents (Mabkhot et al., 2014).
Synthesis and Characterization
Studies on the synthesis and characterization of compounds like Chloranthraniliprole, derived from 2-Amino-5-methylbenzamide, highlight the compound's applicability in creating effective insecticides (Jian-hong, 2012).
Green Corrosion Inhibitor
2-Aminobenzene-1,3-dicarbonitriles derivatives, related to 2-Amino-5-methylbenzamide, have been investigated as green corrosion inhibitors for metals like aluminum and mild steel. Their effectiveness in various acidic and alkaline environments has been demonstrated through electrochemical, thermodynamic, and surface analysis (Verma et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-amino-5-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,9H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSGVPKOCZZLTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438112 | |
| Record name | 2-Amino-5-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methylbenzamide | |
CAS RN |
40545-33-3 | |
| Record name | 2-Amino-5-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)
![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)